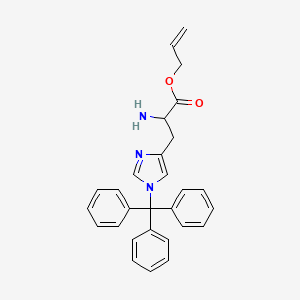

2-Amino-3-(1-trityl-1H-imidazol-4-YL)-propionic acid allyl ester

CAS No.:

Cat. No.: VC18837891

Molecular Formula: C28H27N3O2

Molecular Weight: 437.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C28H27N3O2 |

|---|---|

| Molecular Weight | 437.5 g/mol |

| IUPAC Name | prop-2-enyl 2-amino-3-(1-tritylimidazol-4-yl)propanoate |

| Standard InChI | InChI=1S/C28H27N3O2/c1-2-18-33-27(32)26(29)19-25-20-31(21-30-25)28(22-12-6-3-7-13-22,23-14-8-4-9-15-23)24-16-10-5-11-17-24/h2-17,20-21,26H,1,18-19,29H2 |

| Standard InChI Key | LSYZWILWBZGXQL-UHFFFAOYSA-N |

| Canonical SMILES | C=CCOC(=O)C(CC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)N |

Introduction

Chemical Structure and Molecular Properties

The compound’s structure combines three distinct functional groups:

-

Amino Acid Backbone: The propionic acid derivative provides a chiral center, typically in the (R)- or (S)-configuration, which influences stereochemical outcomes in reactions .

-

Trityl-Protected Imidazole: The 1-trityl-1H-imidazol-4-yl group introduces steric bulk and protects the imidazole nitrogen during synthetic procedures, enhancing stability .

-

Allyl Ester: The allyloxycarbonyl group acts as a temporary protecting group for carboxylic acids, enabling selective deprotection under mild conditions .

Table 1: Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 437.5 g/mol |

| CAS Number | Not publicly disclosed |

| Protection Groups | Trityl (imidazole), Allyl (ester) |

The trityl group () contributes significantly to the compound’s hydrophobicity, while the allyl ester enhances solubility in organic solvents like tetrahydrofuran (THF) and methanol .

Synthesis and Reaction Conditions

Synthetic Pathways

The synthesis typically involves multi-step protocols:

-

Imidazole Protection: The imidazole nitrogen is protected with a trityl group using trityl chloride in the presence of a base like triethylamine .

-

Amino Acid Functionalization: The propionic acid backbone is derivatized with an allyl ester via allylation of the carboxylic acid using allyl bromide and a catalyst .

-

Purification: Chromatographic techniques isolate the product, with yields varying based on reaction optimization.

Key Reagents and Conditions

-

Oxidation: Potassium permanganate () for converting alcohols to ketones.

-

Reduction: Lithium aluminum hydride () for reducing esters to alcohols.

-

Solvents: THF, methanol, and dichloromethane are commonly employed .

-

Deprotection: Palladium-catalyzed removal of the allyl group under neutral conditions .

Table 2: Representative Reaction Conditions

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Imidazole Protection | Trityl chloride, , DCM | Trityl-protected imidazole |

| Allyl Ester Formation | Allyl bromide, , THF | Allyl ester derivative |

| Deprotection | , Morpholine | Free carboxylic acid |

Applications in Biochemical Research

Enzyme and Receptor Studies

The imidazole moiety participates in hydrogen bonding and metal coordination, mimicking natural histidine residues in enzymes . For example, histamine receptors (e.g., and ) bind imidazole-containing ligands, making this compound a potential agonist/antagonist candidate .

Peptide Synthesis

The allyl ester group is widely used in solid-phase peptide synthesis (SPPS) for temporary protection. Its orthogonal deprotection compatibility with Fmoc/t-Bu strategies enables precise chain elongation . For instance, lanthionine-containing peptides utilize similar allyl-protected intermediates .

Biological Activities and Mechanistic Insights

While direct biological data for this compound is limited, structural analogs exhibit:

-

Receptor Modulation: Trityl-protected imidazoles show affinity for G protein-coupled receptors (GPCRs), altering neurotransmitter release .

-

Antimicrobial Potential: Imidazole derivatives are known for antifungal and antibacterial properties, though activity depends on substituents.

Table 3: Comparison with Analogous Compounds

Challenges and Future Directions

-

Stereochemical Control: Achieving enantiopure synthesis remains challenging due to the compound’s chiral centers .

-

Biological Profiling: Systematic studies are needed to elucidate its pharmacokinetics and toxicity.

-

Catalytic Deprotection: Developing greener catalysts for allyl group removal could enhance sustainability .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume